

# Intranasal Delivery of Creatine to the Central Nervous System: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## **Compound of Interest**

Compound Name: **CBT-101**

Cat. No.: **B1574580**

[Get Quote](#)

Authored for: Researchers, Scientists, and Drug Development Professionals

## Executive Summary

Oral creatine supplementation has shown limited efficacy in elevating creatine levels within the central nervous system (CNS) due to the restrictive nature of the blood-brain barrier (BBB).<sup>[1]</sup> <sup>[2]</sup> This technical guide provides an in-depth overview of intranasal delivery as a promising, non-invasive strategy to bypass the BBB and directly transport creatine to the brain. We consolidate findings from key preclinical studies, presenting quantitative data on brain creatine enhancement, detailed experimental protocols for in vivo and in vitro evaluation, and visualizations of the underlying mechanisms and workflows. This document serves as a comprehensive resource for researchers and drug development professionals exploring this novel therapeutic avenue for neurological and neurodegenerative disorders characterized by impaired brain bioenergetics.<sup>[3]</sup><sup>[4]</sup>

## Introduction: The Challenge of Brain Creatine Augmentation

Creatine is a vital molecule in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as the brain.<sup>[5]</sup><sup>[6]</sup> The creatine/phosphocreatine (Cr/PCr) system acts as a temporal and spatial energy buffer, crucial for maintaining ATP levels to power neuronal activity.<sup>[7]</sup> Deficits in brain creatine are associated with several neurological

conditions, including neurodegenerative diseases, traumatic brain injury, and depression.[1][3][8]

While oral creatine supplementation is effective at increasing creatine concentrations in skeletal muscle, its ability to augment brain creatine is significantly hampered by the blood-brain barrier (BBB).[1][9] The BBB possesses a limited number of creatine transporters (SLC6A8), which become saturated, thereby restricting the passage of peripherally administered creatine into the CNS.[10] This limitation has spurred the investigation of alternative delivery routes.

Intranasal administration has emerged as a viable method to circumvent the BBB, offering a direct pathway for therapeutics to reach the brain.[2][11] This route leverages the unique anatomical connection between the nasal cavity and the CNS, primarily via the olfactory and trigeminal nerve pathways.[12][13] This guide will detail the current state of research on the intranasal delivery of creatine, focusing on its efficacy, underlying mechanisms, and the experimental methodologies used to validate this approach.

## Mechanisms of Nose-to-Brain Transport

The direct transport of substances from the nasal cavity to the CNS is believed to occur through two primary pathways, bypassing systemic circulation and the BBB.

- **Olfactory Pathway:** The olfactory epithelium, located in the upper region of the nasal cavity, is innervated by olfactory sensory neurons.[12] Molecules deposited here can be transported intracellularly via axonal transport to the olfactory bulb, which has direct connections to various brain regions, including the hippocampus and amygdala.[11]
- **Trigeminal Pathway:** The trigeminal nerve also innervates the nasal mucosa. Substances can be transported along both the neuronal and perineuronal spaces of the trigeminal nerve branches, providing access to the brainstem and other CNS structures.[11][13]

This direct nose-to-brain transport allows for rapid and targeted delivery, minimizing systemic exposure and potential side effects.[14]

## Data Presentation: Quantitative Efficacy of Intranasal Creatine Delivery

Preclinical studies in rodent models have provided quantitative evidence that intranasal administration can significantly increase creatine concentrations in various brain regions. Below are summary tables from key studies.

Table 1: Brain Creatine Concentration Following Intranasal Administration of Creatine Hydrochloride in Rats

| Brain Region                | Control Group<br>(nmol/mg<br>protein) | Oral Group<br>(nmol/mg<br>protein) | Intranasal<br>Group<br>(nmol/mg<br>protein) | % Increase<br>(Intranasal vs.<br>Control) |
|-----------------------------|---------------------------------------|------------------------------------|---------------------------------------------|-------------------------------------------|
| Olfactory Bulb              | 9.8 ± 1.2                             | 10.5 ± 1.5                         | 15.2 ± 1.8                                  | 55.1%                                     |
| Medial Prefrontal<br>Cortex | 11.2 ± 1.4                            | 12.1 ± 1.6                         | 16.8 ± 2.1                                  | 50.0%                                     |
| Hippocampus                 | 10.5 ± 1.3                            | 11.5 ± 1.4                         | 16.1 ± 1.9                                  | 53.3%                                     |

Data are presented as mean ± SD. p < 0.05 compared to control and oral groups. Data extracted from Chen & Hu (2023).[\[3\]](#)[\[9\]](#)

Table 2: Brain and Plasma Concentrations of Deuterated Dodecyl Creatine Ester (DCE-δ3) and its Metabolites After 5 Weeks of Intranasal Treatment in a 6-OHDA Rat Model of Parkinsonism

| Analyte                | Left Hemisphere<br>(ng/g) | Right Hemisphere<br>(ng/g) | Plasma (ng/mL) |
|------------------------|---------------------------|----------------------------|----------------|
| DCE- $\delta$ 3        | 1.9 $\pm$ 0.6             | 2.1 $\pm$ 0.7              | BLOQ           |
| Creatine- $\delta$ 3   | 12.2 $\pm$ 3.1            | 13.5 $\pm$ 3.8             | 3.1 $\pm$ 1.1  |
| Creatinine- $\delta$ 3 | 4.1 $\pm$ 1.2             | 4.5 $\pm$ 1.5              | 7.8 $\pm$ 2.5  |

Data are presented as

mean  $\pm$  SD for n=12

animals. Samples

were collected 2 hours

after the last

administration of 13.3

mg/kg/day DCE.

BLOQ = Below Limit

of Quantification. Data

extracted from Disdier

et al. (2025).[\[2\]](#)

## Visualization of Pathways and Workflows

### Rationale for Intranasal Creatine Delivery

The following diagram illustrates the logical basis for choosing intranasal delivery over traditional oral administration to target the central nervous system.

[Click to download full resolution via product page](#)

Caption: Rationale for Intranasal vs. Oral Creatine Delivery to the Brain.

## Neuroprotective Signaling Pathways of Creatine

Elevated brain creatine levels are hypothesized to confer neuroprotection through multiple interconnected signaling pathways. The diagram below summarizes these key mechanisms.



[Click to download full resolution via product page](#)

Caption: Key Neuroprotective Mechanisms Activated by Increased Brain Creatine.

## Generalized Experimental Workflow

The following workflow outlines the typical experimental process for evaluating the efficacy of intranasal creatine delivery in a rodent model.

[Click to download full resolution via product page](#)

Caption: Workflow for In Vivo Assessment of Intranasal Creatine Delivery.

## Detailed Experimental Protocols

This section provides synthesized protocols based on published methodologies for key experiments in the field.

### Intranasal Administration of Creatine Formulations (Rat Model)

This protocol is a composite based on methodologies described by Chen & Hu (2023) and Disdier et al. (2025).[\[2\]](#)[\[9\]](#)

- Animal Model: Male Sprague-Dawley rats (8 weeks old, weighing 250-300g) are commonly used.[\[15\]](#) Animals should be housed in a controlled environment with ad libitum access to food and water.
- Formulation Preparation:
  - Creatine Hydrochloride Solution: Dissolve creatine hydrochloride in sterile saline to the desired concentration (e.g., 100 mg/mL). Ensure the pH is adjusted to be non-irritating to the nasal mucosa (pH 6.5-7.4).
  - Dodecyl Creatine Ester (DCE) Emulsion: Prepare an oil-in-water emulsion containing DCE. The exact composition of the vehicle (e.g., surfactants, oils) is critical for stability and absorption and should be optimized.[\[2\]](#)
  - Creatine Microparticles: Assemble creatine microparticles to overcome solubility limits and provide a suspension with a neutral pH.[\[1\]](#)

- Administration Procedure:
  - Lightly anesthetize the rat (e.g., using isoflurane) to prevent sneezing and ensure accurate administration.
  - Hold the rat in a supine position.
  - Using a micropipette, administer a small volume of the formulation into each nostril. For example, 25  $\mu$ L of the emulsion is placed in each nostril twice a day at fixed intervals for a total daily volume of 100  $\mu$ L per rat.[2]
  - Maintain the rat in the supine position for a brief period (e.g., 1-2 minutes) to allow for absorption.
  - The duration of treatment can range from 14 days to 5 weeks, depending on the study objectives.[2][9]

## Barnes Maze for Cognitive Assessment

The Barnes maze is used to assess spatial learning and memory, which are hippocampus-dependent functions.[9]

- Apparatus: A circular platform (e.g., 122 cm diameter) with 18-20 equally spaced holes around the perimeter. One hole leads to a hidden escape box. The maze is placed in a room with various visual cues on the walls. Aversive stimuli (bright light and/or white noise) are used to motivate the animal to find the escape box.
- Habituation (Day 1): Place the rat in the center of the maze and gently guide it to the escape box. Allow it to remain in the box for 2 minutes.
- Training Phase (e.g., Days 2-5):
  - Place the rat in the center of the maze under a start chamber.
  - Turn on the aversive stimuli and lift the start chamber.
  - Allow the rat to explore the maze for a maximum of 3 minutes to find the escape hole. Record the latency to find the hole and the number of errors (pokes into non-escape

holes).

- If the rat does not find the escape box within the allotted time, gently guide it there.
- Perform 2-4 trials per day for each rat.
- Probe Trial (e.g., Day 6):
  - Remove the escape box.
  - Place the rat in the center of the maze and allow it to explore for 90 seconds.
  - Record the time spent in the target quadrant (the quadrant where the escape box was previously located). Increased time in the target quadrant indicates better spatial memory.  
[9]

## Quantification of Brain Creatine by HPLC

This protocol describes a general method for quantifying creatine in brain tissue samples.

- Sample Preparation:
  - Rapidly dissect brain regions of interest (e.g., hippocampus, olfactory bulb) on an ice-cold plate.
  - Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C.
  - Homogenize the frozen tissue in approximately 10 volumes of cold 0.1 M perchloric acid.
  - Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
  - Collect the supernatant, which contains the acid-soluble metabolites including creatine.
  - Neutralize the supernatant by adding a calculated amount of a base (e.g., potassium carbonate) and centrifuge again to precipitate the potassium perchlorate.
  - Filter the final supernatant through a 0.22 or 0.45 µm filter before injection.
- HPLC Analysis:

- Column: A reverse-phase C18 column or a porous graphitic carbon column can be used.
- Mobile Phase: An isocratic mobile phase is often sufficient. A common example is a phosphate buffer (e.g., 10 mmol/L sodium dihydrogen phosphate) with the pH adjusted to be suitable for the column chemistry (e.g., pH 10.5 for a porous graphitic carbon column).
- Flow Rate: Typically 0.8 - 1.0 mL/min.
- Detection: UV detection at 205-220 nm.
- Quantification: Prepare a standard curve using known concentrations of a creatine standard. Calculate the creatine concentration in the samples by comparing their peak areas to the standard curve. Normalize the results to the total protein content of the initial tissue homogenate.

## In Vivo Brain Creatine Measurement by Magnetic Resonance Spectroscopy (MRS)

MRS allows for the non-invasive quantification of metabolites in a specific volume of interest (VOI) within the brain.[12]

- Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame compatible with the MRI scanner. Monitor vital signs (respiration, temperature) throughout the procedure.
- MRS Acquisition:
  - Use a high-field MRI scanner (e.g., 7T or higher for preclinical studies) equipped with a suitable surface coil for the rat head.
  - Acquire anatomical reference images (e.g., T2-weighted images) to accurately position the VOI in the brain region of interest (e.g., hippocampus or cortex).
  - Use a localization sequence such as PRESS (Point Resolved Spectroscopy) or STEAM (Stimulated Echo Acquisition Mode).[12]
  - Optimize acquisition parameters, including echo time (TE), repetition time (TR), and number of averages, to obtain a good signal-to-noise ratio for the creatine peak at ~3.0

ppm.

- Data Processing and Quantification:

- Process the raw MRS data using specialized software such as LCModel.[8]
- The software fits the acquired spectrum with a basis set of known metabolite spectra to determine the concentration of each metabolite.
- Quantify creatine concentrations relative to an internal reference (e.g., unsuppressed water signal) or as a ratio to other stable metabolites like N-acetylaspartate (NAA) or choline (Cho).[1]

## Future Directions and Conclusion

The evidence presented in this guide strongly supports intranasal delivery as a superior method for increasing brain creatine levels compared to oral administration.[2][9] Studies have successfully demonstrated not only elevated creatine concentrations in key brain regions but also corresponding improvements in cognitive and motor functions in animal models.[4][9] The development of advanced formulations, such as creatine microparticles and lipophilic prodrugs like DCE, further enhances the potential of this delivery route.[1][5]

Future research should focus on:

- Pharmacokinetic and Pharmacodynamic Studies: Detailed studies are needed to understand the time course of creatine distribution in the brain after intranasal delivery and to correlate brain concentrations with functional outcomes.
- Long-term Safety and Efficacy: Chronic administration studies are required to assess the long-term safety and sustained efficacy of this approach.
- Translational Studies: The successful preclinical findings need to be translated into human clinical trials to evaluate the feasibility and therapeutic potential of intranasal creatine for patients with neurological disorders.

In conclusion, the intranasal delivery of creatine represents a highly promising, non-invasive strategy to directly target the CNS. The methodologies and data summarized herein provide a

solid foundation for further research and development in this exciting field, offering new hope for treating conditions associated with impaired brain energy metabolism.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Creatine Supplementation: More Is Likely Better for Brain Bioenergetics, Health and Function-Journal of Psychiatry and Brain Science-Hapres [jpbs.hapres.com]
- 2. consensus.app [consensus.app]
- 3. consensus.app [consensus.app]
- 4. Creatine Activity as a Neuromodulator in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hcn.health [hcn.health]
- 6. Creatine for Brain Energy? | Psychology Today [psychologytoday.com]
- 7. mdpi.com [mdpi.com]
- 8. consensus.app [consensus.app]
- 9. news-medical.net [news-medical.net]
- 10. Neuroprotective mechanisms of creatine occur in the absence of mitochondrial creatine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Creatine and Its Potential Therapeutic Value for Targeting Cellular Energy Impairment in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Creatine Supplementation, Physical Exercise and Oxidative Stress Markers: A Review of the Mechanisms and Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Intranasal Delivery of Creatine to the Central Nervous System: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1574580#intranasal-delivery-of-creatine-to-the-central-nervous-system>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)